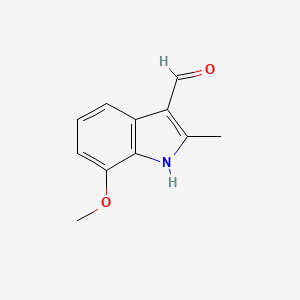

7-Methoxy-2-methyl-1H-indole-3-carbaldehyde

Description

7-Methoxy-2-methyl-1H-indole-3-carbaldehyde is an indole derivative featuring a methoxy group at position 7, a methyl group at position 2, and a carbaldehyde substituent at position 3. Indole derivatives are pivotal in medicinal chemistry due to their bioactivity, particularly in kinase inhibition and drug development . The carbaldehyde group at position 3 enhances reactivity, enabling participation in condensation and nucleophilic addition reactions, which are critical for constructing complex molecules .

Properties

IUPAC Name |

7-methoxy-2-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-9(6-13)8-4-3-5-10(14-2)11(8)12-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIMRJGRXUMIMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694854 | |

| Record name | 7-Methoxy-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933711-43-4 | |

| Record name | 7-Methoxy-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-methyl-1H-indole-3-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 7-methoxy-2-methylphenylhydrazine and an appropriate aldehyde.

Another method involves the Vilsmeier-Haack reaction, where a substituted indole reacts with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 3-position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and availability of starting materials. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.

Major Products

Oxidation: 7-Methoxy-2-methyl-1H-indole-3-carboxylic acid.

Reduction: 7-Methoxy-2-methyl-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

7-Methoxy-2-methyl-1H-indole-3-carbaldehyde serves as a crucial building block for synthesizing more complex indole derivatives and other heterocyclic compounds. Its unique structure allows for various chemical transformations, including oxidation, reduction, and electrophilic substitution reactions, making it valuable in organic synthesis.

The compound has been studied for its diverse biological activities:

- Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains, notably MRSA (Methicillin-resistant Staphylococcus aureus), with a minimum inhibitory concentration (MIC) of 0.5 µg/mL.

- Anticancer Activity : In cytotoxicity evaluations, it exhibited superior activity against MCF-7 breast cancer cells, with an IC50 value around 10 µM, indicating its potential as an anticancer agent .

Medicinal Chemistry

Research indicates that this compound may interact with multiple biological targets, influencing pathways related to inflammation and apoptosis. Its binding affinity to specific receptors suggests potential applications in drug development aimed at targeting cancer progression and antimicrobial resistance.

Case Studies

| Study Type | Findings |

|---|---|

| Cytotoxicity Evaluation | Showed IC50 of ~10 µM against MCF-7 cells, outperforming standard chemotherapeutics. |

| Antimicrobial Testing | Inhibited MRSA growth with MIC of 0.5 µg/mL, positioning it as a promising antibacterial agent. |

| Molecular Docking Studies | Indicated effective binding to proteins involved in cancer and bacterial resistance mechanisms. |

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . The indole ring can also interact with biological receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : Methoxy groups (electron-donating) at position 7 or 5 increase electron density on the indole ring, altering reactivity compared to electron-withdrawing groups like fluorine .

- Synthetic Utility: The aldehyde at C3 in this compound facilitates domino reactions (e.g., alkyne insertion/aldol reactions), as seen in related compounds .

- Biological Activity : Fluorinated analogs (e.g., 7-Fluoro-1H-indole-3-carbaldehyde) show enhanced bioactivity due to improved binding affinity and metabolic resistance .

- Structural Validation : Tools like SHELX and Chimera are critical for resolving crystallographic data, ensuring accurate comparisons of molecular geometries .

Biological Activity

Overview

7-Methoxy-2-methyl-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention for its diverse biological activities. Indole compounds are known for their roles in various pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings regarding the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with multiple biological targets:

- Receptor Binding : This compound exhibits high affinity for various receptors, influencing numerous cellular pathways and processes.

- Biochemical Pathways : It has been shown to affect pathways related to inflammation, apoptosis, and cell proliferation. Specifically, it may inhibit certain enzymes involved in these processes, contributing to its anticancer and antimicrobial effects.

Anticancer Activity

Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : Studies have reported its effectiveness against breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cells.

- Mechanism : The compound induces apoptosis in cancer cells, as evidenced by increased caspase activity and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity:

- Bacterial Strains : It has been tested against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Results show that it is particularly effective against S. aureus, including methicillin-resistant strains (MRSA), with minimal inhibitory concentrations (MIC) as low as 1 µg/mL .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 1 | 3 |

| Escherichia coli | >100 | N/A |

Anti-inflammatory Effects

This compound has shown potential in reducing inflammation:

- In Vitro Studies : The compound inhibits the production of pro-inflammatory cytokines in activated macrophages, suggesting a role in managing inflammatory diseases.

Case Studies and Research Findings

- Cytotoxicity Evaluation : In a study evaluating various indole derivatives, this compound exhibited superior cytotoxicity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin. The IC50 value was determined to be approximately 10 µM .

- Antimicrobial Testing : A comprehensive screening of the compound against several bacterial strains revealed that it effectively inhibited the growth of MRSA with an MIC of 0.5 µg/mL. This positions it as a promising candidate for further development as an antibacterial agent .

- Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to key proteins involved in cancer progression and bacterial resistance mechanisms, indicating its potential for drug development .

Q & A

Q. What are the established synthetic routes for 7-Methoxy-2-methyl-1H-indole-3-carbaldehyde?

The compound can be synthesized via condensation reactions involving 3-formylindole derivatives. A common method involves refluxing a 3-formylindole precursor (e.g., methyl 5-fluoro-3-formylindole-2-carboxylate) with a nucleophile (e.g., 2-aminothiazol-4(5H)-one) in acetic acid under controlled conditions. Sodium acetate is often used as a catalyst, and the product is purified via recrystallization from DMF/acetic acid mixtures .

Key Reaction Conditions:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Condensation | Acetic acid, reflux (3–5 h) | Facilitate Schiff base formation |

| Purification | DMF/acetic acid recrystallization | Remove unreacted starting materials |

Q. What analytical techniques are recommended for structural validation?

- X-ray crystallography : Use SHELX software for refinement and validation of crystal structures. SHELXL is particularly suited for small-molecule refinement and resolving twinning or high-resolution data .

- Spectroscopy : Employ NMR (in DMSO-) to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and methoxy group (δ ~3.8 ppm). Compare with similar indole derivatives (e.g., 6-iodo-1H-indole-3-carbaldehyde) for spectral benchmarking .

Q. What safety protocols are critical during handling?

- Hazard Mitigation : Use PPE (gloves, goggles) due to risks of inhalation, skin contact, and toxicity .

- Waste Disposal : Segregate chemical waste and collaborate with certified disposal services to avoid environmental contamination .

Advanced Research Questions

Q. How can molecular docking studies be designed to explore biological interactions?

- Software : Use AutoDock4 with flexible side-chain modeling to account for receptor flexibility. Adjust grid parameters to focus on the indole core and aldehyde moiety .

- Validation : Cross-dock against known indole-protein complexes (e.g., HIV protease) to assess pose reproducibility. Compare binding energies () to identify optimal interactions .

Q. How to resolve contradictions in synthetic yields across different methods?

- Troubleshooting Steps :

- Purity Analysis : Verify starting material purity via HPLC (e.g., >98% by HPLC for 3-formylindole precursors) .

- Reaction Monitoring : Use TLC or in-situ IR to detect intermediate formation.

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to improve solubility of methoxy-substituted intermediates .

Q. What strategies enable structure-activity relationship (SAR) studies for biological activity?

- Derivatization : Modify the methoxy or aldehyde group to generate analogs (e.g., 5-methoxy-3-(4-oxo-thiazolidinyl)methyl derivatives) and assess antimicrobial or anticancer activity .

- Computational Modeling : Use UCSF Chimera to visualize electrostatic potentials and predict sites for functional group addition (e.g., bromination at C-6 for enhanced bioactivity) .

Methodological Tables

Q. Table 1: Comparative Synthesis Methods

| Method | Precursor | Reagents | Yield (Reported) | Reference |

|---|---|---|---|---|

| Condensation | 3-formylindole-2-carboxylate | Acetic acid, reflux | Not specified | |

| Iodination | 1H-indole-3-carbaldehyde | I, CHCl | High (industrial scale) |

Q. Table 2: Key Spectroscopic Data

| Group | NMR (δ, ppm) | IR (cm) |

|---|---|---|

| Aldehyde (CHO) | 9.8–10.2 | ~1680 (C=O stretch) |

| Methoxy (OCH) | 3.8 | ~2850 (C-O stretch) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.